1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one
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Overview
Description
1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of an indoline moiety linked to an oxadiazole ring through a thioacetyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting 3,4-dimethylbenzoic acid hydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the corresponding 1,3,4-oxadiazole-2-thiol.
Thioacetylation: The 1,3,4-oxadiazole-2-thiol is then reacted with acetyl chloride to introduce the thioacetyl group, forming 1-({[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl) intermediate.
Indoline Coupling: Finally, the thioacetyl intermediate is coupled with indoline in the presence of a suitable catalyst, such as palladium on carbon, under mild reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding thiols or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioacetyl group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, alcohols, and appropriate solvents like dichloromethane or dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Corresponding substituted derivatives with amines or alcohols.
Scientific Research Applications
1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The unique electronic properties of the oxadiazole ring make this compound of interest in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and proteins, modulating their activity and function.
Pathways Involved: The compound may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-({[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline: Similar structure with a single methyl group on the phenyl ring.
1-({[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline: Contains dichloro substituents on the phenyl ring.
1-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline: Features methoxy groups instead of methyl groups.
Uniqueness
1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one is unique due to the presence of both dimethylphenyl and indoline moieties, which confer distinct electronic and steric properties. These properties can enhance its reactivity and specificity in various applications, making it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-13-7-8-16(11-14(13)2)19-21-22-20(25-19)26-12-18(24)23-10-9-15-5-3-4-6-17(15)23/h3-8,11H,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZZSAVOFOSVDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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